molecular formula C22H25N3O6 B10980000 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B10980000
M. Wt: 427.4 g/mol
InChI Key: JBMYBGKYKUPFBB-UHFFFAOYSA-N
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Description

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazolidinone ring, and a methoxyphenylacetamide moiety. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 4-methoxyphenylamine. These intermediates undergo a series of reactions, including esterification, amidation, and cyclization, to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis or batch processing. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques like microwave-assisted synthesis and high-throughput screening can also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H25N3O6/c1-29-16-7-5-15(6-8-16)23-20(26)13-17-21(27)25(22(28)24-17)11-10-14-4-9-18(30-2)19(12-14)31-3/h4-9,12,17H,10-11,13H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

JBMYBGKYKUPFBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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